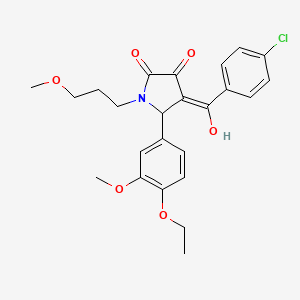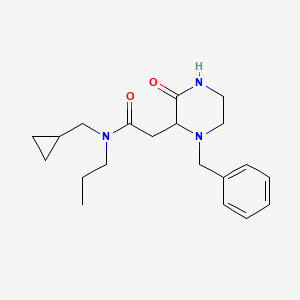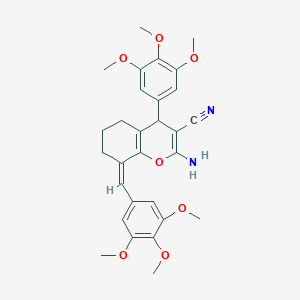
N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for both the CB1 and CB2 receptors in the endocannabinoid system, which makes it a promising candidate for the treatment of a variety of disorders.
Mécanisme D'action
N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide binds to both the CB1 and CB2 receptors in the endocannabinoid system, which are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. By binding to these receptors, this compound can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been found to have anti-tumor properties, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide for lab experiments is its high affinity for both the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, including:
1. Further studies on its potential therapeutic applications in pain, inflammation, anxiety, and depression.
2. Studies on its potential use in cancer treatment.
3. Investigations into its potential for addiction and abuse.
4. Studies on its pharmacokinetics and metabolism.
5. Development of new analogs with improved pharmacological properties.
In conclusion, this compound is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It has a high affinity for both the CB1 and CB2 receptors in the endocannabinoid system, and has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of piperidine with 4-cyanobenzyl chloride to produce N-(4-cyanophenyl)-piperidine. This intermediate is then reacted with ethylsulfonyl chloride to produce N-(4-cyanophenyl)-1-(ethylsulfonyl)-piperidine. Finally, this compound is reacted with methylamine to produce this compound.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of disorders, including pain, inflammation, anxiety, and depression. It has also been studied for its potential use in cancer treatment, as it has been found to have anti-tumor properties.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-22(20,21)18-9-7-13(8-10-18)15(19)17-14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMJULAZHFALMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5416346.png)
![N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5416355.png)
![2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5416369.png)

![3-hydroxy-3-{[methyl(3-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5416375.png)
![2-(1-{2-[(2-methylbenzyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5416387.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5416417.png)




